Regioisomeric Differentiation: [4,3-c] vs. [3,4-c] Scaffold Impact on Molecular Properties
The regioisomeric fusion pattern of the pyrazolopyridine core significantly alters its calculated physicochemical properties. Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4) has a computed logP of 0.48, which is lower than the logP of 0.89 calculated for its [3,4-c] isomer, Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1) . This difference in predicted lipophilicity can influence membrane permeability and off-target binding profiles of the final derived compounds, making the [4,3-c] scaffold a more hydrophilic starting point .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.48 |
| Comparator Or Baseline | Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate: 0.89 |
| Quantified Difference | Target compound is approximately 0.41 logP units less lipophilic |
| Conditions | In silico calculation, ChemSrc database |
Why This Matters
Selecting the [4,3-c] scaffold provides a starting point with inherently lower lipophilicity, which can be a critical parameter for optimizing the drug-likeness of a lead series and improving aqueous solubility.
